Home > Products > Screening Compounds P131959 > 5-[(2-ethoxypyridin-3-yl)carbonyl]-3-(3-fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
5-[(2-ethoxypyridin-3-yl)carbonyl]-3-(3-fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine -

5-[(2-ethoxypyridin-3-yl)carbonyl]-3-(3-fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

Catalog Number: EVT-5522061
CAS Number:
Molecular Formula: C20H19FN4O2
Molecular Weight: 366.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications
  • Antimicrobial Activity: Some THPP derivatives have shown promising activity against ESKAPE pathogens, including those resistant to existing antibiotics [].
  • Immunomodulatory Activity: THPPs have been explored as potential TLR7/8 antagonists for treating autoimmune diseases like Sjögren's syndrome and systemic lupus erythematosus [].
  • Cathepsin S Inhibition: Certain THPPs have shown potent and selective inhibition of cathepsin S, suggesting potential applications in immunosuppressive therapy for allergies and autoimmune diseases [].

1. 1-(4-Fluorophenyl)-5-methylsulfonyl-3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine []

  • Compound Description: This compound serves as one of three closely related 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridines studied for their molecular conformations and hydrogen bonding tendencies in different dimensions. The research highlights the influence of substituents like methylsulfonyl and trifluoromethyl on the compound's structural features. []

2. 1-(4-Chlorophenyl)-5-methylsulfonyl-3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine []

  • Compound Description: Similar to the previous compound, this molecule is also a 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivative. The study focuses on its molecular conformation, highlighting the effect of a chloro substituent and its difference from the fluoro-substituted analog. []

3. 1-(3-Methylphenyl)-5-methylsulfonyl-3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine []

  • Compound Description: This compound represents the third 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivative in the comparative study. It features a methyl group as a substituent, further adding to the understanding of substituent effects on molecular conformation within this chemical series. []

4. 5-tert-Butyl 3-ethyl 1-isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate []

  • Compound Description: This compound is structurally characterized in the study, which reveals its six-membered ring adopting a half-chair conformation. The research notes the compound's participation in weak C—H⋯O interactions in its crystal structure. []

5. N-[4-(4-Chloro­phen­yl)-3-methyl-6-oxo-1-phenyl-4,5,6,7-tetra­hydro-1H-pyrazolo[3,4-b]pyridin-5-yl]benzamide []

  • Compound Description: This compound, synthesized using microwave irradiation, is a derivative of the pyrazolo[3,4-b]pyridine scaffold. Its structural analysis reveals a nearly planar pyrazolo[3,4-b]pyridine system with the exception of two carbon atoms bearing benzamido and oxo substituents. []

6. 1-(2-methoxyethyl)-5-(5-nitro-2-furoyl)-3-(1,3-oxazol-5-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c] pyridine []

  • Compound Description: Designated as compound 13g, this molecule is a lead compound in a study investigating 5-nitrofuran-tagged oxazolyl tetrahydropyrazolopyridines (THPPs) as potential antibacterial agents against ESKAPE pathogens. It exhibits significant activity, surpassing nitrofurantoin. []

7. (S)-N-(4-((5-(1,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl)methyl)bicyclo[2.2.2]octan-1-yl)morpholine-3-carboxamide []

  • Compound Description: Known as MHV370, this compound is a potent and selective Toll-like receptor (TLR) 7/8 antagonist. It shows promising in vivo activity for treating systemic autoimmune diseases like Sjögren's syndrome and systemic lupus erythematosus. []

8. 1-[3-[4-(6-Chloro-2,3-dihydro-3-methyl-2-oxo-1H-benzimidazol-1-yl)-1-piperidinyl]propyl]-4,5,6,7-tetrahydro-5-(methylsulfonyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazolo[4,3-c]pyridine []

  • Compound Description: This compound is a highly potent, selective, orally available cathepsin S inhibitor. It exhibits high affinity for human cathepsin S, with limited activity against similar enzymes in other species. Its selectivity makes it a valuable tool for studying cathepsin S in human biological systems. []

9. Benzyl 4-(3-chloro-2-fluorophenyl)-2-methyl-5-oxo-4,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxylate []

  • Compound Description: This compound is a 1,4-dihydropyridine derivative, a class known for potential calcium-channel antagonist activity. It features a shallow-boat conformation of the 1,4-dihydropyridine ring. []

10. 3-pyridylmethyl 4-[2-fluoro-3-(trifluoromethyl)phenyl]-2,6,6-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate []

  • Compound Description: Classified as a 1,4-dihydropyridine derivative, this compound is structurally characterized by its less common half-chair conformation of the oxocyclohexene ring. []

Properties

Product Name

5-[(2-ethoxypyridin-3-yl)carbonyl]-3-(3-fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

IUPAC Name

(2-ethoxypyridin-3-yl)-[3-(3-fluorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]methanone

Molecular Formula

C20H19FN4O2

Molecular Weight

366.4 g/mol

InChI

InChI=1S/C20H19FN4O2/c1-2-27-19-15(7-4-9-22-19)20(26)25-10-8-17-16(12-25)18(24-23-17)13-5-3-6-14(21)11-13/h3-7,9,11H,2,8,10,12H2,1H3,(H,23,24)

InChI Key

OYEZEZNADIMFMM-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC=N1)C(=O)N2CCC3=C(C2)C(=NN3)C4=CC(=CC=C4)F

Canonical SMILES

CCOC1=C(C=CC=N1)C(=O)N2CCC3=C(C2)C(=NN3)C4=CC(=CC=C4)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.